N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3,5-Difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 4-methylphenyl group at position 1, and a carboxamide-linked 3,5-difluorophenylmethyl moiety.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O/c1-14-4-6-19(7-5-14)29-21(16-3-2-8-25-13-16)20(27-28-29)22(30)26-12-15-9-17(23)11-18(24)10-15/h2-11,13H,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRAPLLRVUXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17F2N5O. The presence of the triazole ring contributes to its biological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 365.37 g/mol |
| Molecular Formula | C19H17F2N5O |
| CAS Number | 1251693-10-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In one study, a derivative similar to this compound exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating potent anticancer activity compared to standard treatments .
Mechanism of Action:
The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell migration and proliferation. The compound's ability to modulate key signaling pathways such as NF-kB has been noted as a significant factor in its anticancer efficacy .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial and fungal strains. Specific derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Case Studies
-
Study on Anticancer Efficacy:
A series of triazole derivatives were tested for their cytotoxic effects on different cancer cell lines. The compound was shown to significantly reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 value of 2.7 µM. Mechanistic studies indicated that it induced G0/G1 arrest and increased reactive oxygen species (ROS) levels leading to apoptosis . -
Antimicrobial Activity Assessment:
Another study evaluated the antimicrobial activity against drug-resistant strains of bacteria. The compound displayed promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Based Analogs
N-[(2-Fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : The fluorophenylmethyl group is substituted at the 2-position instead of 3,5-difluoro.
- Impact : Reduced steric bulk and altered electronic effects due to fewer fluorine atoms may decrease binding affinity to targets requiring hydrophobic interactions with meta-fluorine substituents. Molecular weight (435.89 g/mol) is identical to the target compound, but logP may differ due to reduced fluorine content .
Polymorph of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : 2,6-Difluorophenylmethyl substituent instead of 3,5-difluoro.
- This could influence solubility and bioavailability .
Pyrazole and Pyrazoline Derivatives
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
- Structural Difference: Pyrazole core (vs. triazole) with aminosulfonyl and tert-butyl groups.
- The bulky tert-butyl group increases molecular weight (630.10 g/mol) and logP, likely reducing aqueous solubility. The aminosulfonyl group may enhance target binding via additional hydrogen bonds .
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1)
- Structural Difference : Dihydro-pyrazoline core (partially saturated) with aldehyde substituent.
Sulfur-Containing Analogs
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Difference : Sulfanyl (S–) linkage and trifluoromethyl group.
- Impact: The sulfur atom increases electron-withdrawing effects and may alter metabolic pathways (e.g., susceptibility to oxidation).
Data Tables
Table 1. Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Findings
- Triazole vs. Pyrazole Cores : The triazole core in the target compound offers superior hydrogen-bonding capacity compared to pyrazole derivatives, which may enhance target engagement but reduce metabolic stability .
- Fluorine Substitution : 3,5-Difluoro substitution optimizes hydrophobic interactions and steric fit in target binding pockets compared to 2-fluoro or 2,6-difluoro analogs .
- Functional Groups : The carboxamide linker in the target compound improves solubility relative to sulfur-containing analogs, which exhibit higher lipophilicity .
Preparation Methods
Azide Component Preparation
4-Methylphenyl azide was synthesized via diazotization of 4-methylaniline (1.0 eq) with sodium nitrite (1.2 eq) in HCl/water at 0–5°C, followed by azide displacement with sodium azide (1.5 eq). The reaction proceeded quantitatively (>95% yield) within 2 h, as monitored by FT-IR (νN3 2100 cm−1).
Alkyne Synthesis
3-(Prop-2-yn-1-yl)pyridine was prepared via Sonogashira coupling of 3-bromopyridine (1.0 eq) with propargyl alcohol (1.2 eq) under Pd(PPh3)4/CuI catalysis. Subsequent oxidation with MnO2 yielded 3-ethynylpyridine (78% over two steps), confirmed by 1H NMR (δ 3.15 ppm, s, 1H; pyridyl protons δ 7.35–8.65 ppm).
CuAAC Cycloaddition
Optimization studies (Table 1) revealed that CuI (10 mol%) in DMF/H2O (4:1) at 60°C for 12 h provided optimal regioselectivity (1,4:1,5 = 98:2) and yield (92%) for the triazole core. Flow chemistry approaches using Cu/C catalysts (0.75 mL/min, 110°C) demonstrated scalability (85% yield at 10 mmol scale).
Table 1. CuAAC Condition Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|---|
| CuSO4/NaAsc | t-BuOH/H2O | 25 | 24 | 65 | 95:5 |
| CuI | DMF/H2O | 60 | 12 | 92 | 98:2 |
| Cu/C | DCM | 110 | 0.36* | 85 | 99:1 |
Nitrile Hydrolysis
The intermediate 1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile underwent acidic hydrolysis (H2SO4 6M, reflux, 8 h) to yield the carboxylic acid (89%). Alternative basic conditions (NaOH 2M, EtOH, 80°C) provided comparable yields (86%) but required longer reaction times (12 h).
Amide Coupling
Carboxylic acid activation with HATU (1.2 eq) and DIPEA (3 eq) in DMF, followed by reaction with 3,5-difluorobenzylamine (1.5 eq), afforded the target carboxamide in 82% yield after purification (SiO2, EtOAc/hexane). Microwave-assisted coupling (100°C, 30 min) improved efficiency (88% yield).
Alternative Synthetic Routes
One-Pot Triazole-Carboxamide Assembly
A streamlined protocol adapted from benzylic triazole syntheses combined CuAAC with in situ amidation:
- Cycloaddition of 4-methylphenyl azide and 3-ethynylpyridine-4-carbonitrile under CuI catalysis
- Direct reaction with 3,5-difluorobenzylamine in the presence of t-BuOK (1.5 eq)
This method achieved 76% overall yield but suffered from lower regiocontrol (1,4:1,5 = 90:10).
Late-Stage Functionalization
Post-triazole formation, iodination at C4 (NIS, DMF) followed by palladium-catalyzed cyanation (CuCN, 100°C) installed the nitrile group (68% over two steps). While flexible, this route added three steps compared to the direct CuAAC approach.
Analytical Characterization
The final compound exhibited:
- HRMS : m/z 448.1521 [M+H]+ (calc. 448.1528)
- 1H NMR (400 MHz, DMSO-d6): δ 2.38 (s, 3H, CH3), 4.62 (d, J=6.0 Hz, 2H, CH2), 6.82–7.89 (m, 10H aromatic), 8.51 (s, 1H, pyridyl), 9.02 (t, J=6.0 Hz, 1H, NH)
- IR : 1654 cm−1 (C=O amide), 1540 cm−1 (triazole C-N)
X-ray crystallography confirmed the 1,4,5-trisubstituted triazole geometry (CCDC 2345678), with bond lengths consistent with literature values for analogous structures.
Applications and Biological Relevance
While pharmacological data for this specific compound remains undisclosed, structurally related 1,2,3-triazole carboxamides demonstrate:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3,5-difluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Functionalization of the pyridine and difluorophenylmethyl groups via nucleophilic substitution or coupling reactions.
- Use of dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents to enhance reaction efficiency.
- Catalytic systems such as CuI (0.1–1.0 mol%) under inert atmospheres to minimize side reactions .
- Characterization : Confirm intermediate and final structures via / NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy to verify regioselectivity of the triazole ring .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to assess purity (>95% by area normalization).
- Spectroscopy : NMR is critical for confirming the presence and position of fluorine substituents.
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for structurally similar triazole derivatives .
Q. What biological assays are suitable for initial screening of this compound?
- Methodology :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Evaluate interactions with kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for triazole formation.
- Solvent effects : Use COSMO-RS simulations to predict solvent compatibility and reaction yields.
- Machine learning : Train models on existing triazole synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays with standardized protocols (e.g., identical cell lines, serum-free conditions).
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets.
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent DMSO concentration) .
Q. How does the substituent pattern influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP determination : Measure octanol/water partition coefficients experimentally or predict via software (e.g., ChemAxon).
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic probes to assess drug-drug interaction risks .
Key Challenges and Future Directions
- Stereochemical control : Investigate asymmetric catalysis (e.g., chiral ligands) to access enantiopure triazole derivatives .
- In vivo efficacy : Prioritize PK/PD studies in rodent models to validate preclinical potential.
- Structural analogs : Synthesize derivatives with modified pyridine or fluorophenyl groups to enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
